4-Dodecanol

Low-temperature formulation Pour point Handling and processing

4-Dodecanol (CAS 10203-32-4), systematically named dodecan-4-ol, is a straight-chain C12 secondary fatty alcohol in which the hydroxyl group resides at the fourth carbon position. It belongs to the saturated monohydric alcohol class (molecular formula C12H26O, molecular weight 186.33 g/mol) and is commercially available as a colorless liquid at ambient temperature with a purity specification typically ≥99% (Alfa Aesar/Thermo Scientific grade).

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 10203-32-4
Cat. No. B156585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecanol
CAS10203-32-4
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCC)O
InChIInChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3
InChIKeyZGSIAHIBHSEKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dodecanol (CAS 10203-32-4) Procurement and Selection Baseline: Class, Identity, and Physicochemical Fingerprint


4-Dodecanol (CAS 10203-32-4), systematically named dodecan-4-ol, is a straight-chain C12 secondary fatty alcohol in which the hydroxyl group resides at the fourth carbon position . It belongs to the saturated monohydric alcohol class (molecular formula C12H26O, molecular weight 186.33 g/mol) and is commercially available as a colorless liquid at ambient temperature with a purity specification typically ≥99% (Alfa Aesar/Thermo Scientific grade) . Unlike the widely used primary isomer 1-dodecanol (lauryl alcohol, CAS 112-53-8), 4-dodecanol is a secondary alcohol, which confers distinct physicochemical, toxicological, and derivative-chemistry profiles that directly influence its suitability for specific industrial and research applications.

Why 4-Dodecanol Cannot Be Generically Substituted with 1-Dodecanol or Other Positional Isomers


Within the C12 alcohol family, positional isomerism—the location of the hydroxyl group along the twelve-carbon chain—governs several performance-critical properties that prevent simple one-to-one interchange. Moving the –OH group inward from the terminal (primary, position 1) to an internal (secondary, position 4) carbon shifts the molecule from a linear, terminally functionalized architecture to one with two unequal alkyl branches flanking the hydroxyl. This structural change depresses the melting point by approximately 12–13 °C, alters the surface activity of both the parent alcohol and its ethoxylated derivatives, modifies the rate and pathway of biodegradation, and changes the predominant mode of toxic action in aquatic organisms . Furthermore, the secondary alcohol ethoxylates derived from mid-chain dodecanol isomers exhibit systematically higher critical micelle concentrations (CMC, by a factor of ~3–5) yet achieve lower equilibrium surface tensions above the CMC compared to primary alcohol ethoxylates . Procurement decisions that treat all C12 alcohols as interchangeable risk suboptimal low-temperature handling, unpredictable surfactant performance, and unanticipated environmental fate profiles.

Quantitative Differentiation Evidence: 4-Dodecanol vs. Closest Analogs (1-Dodecanol, 2-Dodecanol, 6-Dodecanol)


Melting Point Depression: Ambient Liquid Handling vs. Cold-Storage Solid

4-Dodecanol remains a free-flowing liquid at standard laboratory and plant ambient temperatures, whereas 1-dodecanol solidifies at room temperature. Specifically, 4-dodecanol exhibits a melting point of 11–12 °C , while 1-dodecanol melts at 24 °C and 2-dodecanol at 19 °C . The ~12–13 °C melting point depression relative to 1-dodecanol eliminates the need for heated storage tanks, heated transfer lines, or solvent dilution—common requirements when handling 1-dodecanol in temperate climates.

Low-temperature formulation Pour point Handling and processing

Surface Tension: Measured Difference in Pure-Liquid Surface Activity

The pure liquid surface tension of 4-dodecanol is lower than that of 1-dodecanol, indicating intrinsically different intermolecular cohesion at the liquid–air interface. 4-Dodecanol has a calculated/predicted surface tension of 29.6 dyne/cm , compared to 30.4 dyne/cm for 1-dodecanol . This ~0.8 dyne/cm difference, while modest, is consistent with the broader class-level observation that secondary alcohols and their ethoxylated derivatives achieve lower minimum surface tensions above the CMC than their primary counterparts .

Surface tension Wetting Interfacial phenomena

Aquatic Toxicity: Tetrahymena pyriformis Population Growth Impairment

In the standard Tetrahymena pyriformis 40-h population growth impairment assay, 4-dodecanol exhibits measurably lower toxicity than 1-dodecanol. The experimentally determined pIGC50 (log 1/IGC50, where higher values indicate greater toxicity) is 1.65 for 4-dodecanol , compared to 2.1612 for 1-dodecanol and 1.66 for 2-dodecanol . Converting to IGC50: 4-dodecanol IGC50 ≈ 0.0224 mmol/L; 1-dodecanol IGC50 ≈ 0.0069 mmol/L—a factor of ~3.2× lower potency in the secondary 4-position isomer.

Aquatic toxicology QSAR Ecotoxicity screening

Biodegradation Rate of Ethoxylated Derivatives: Positional Isomer Effect

The rate of aerobic biodegradation of ethoxylated dodecanol derivatives is strongly dependent on the position of the hydroxyl group in the parent alcohol. Reported data indicate that the biodegradation rate of ethoxylated primary (1-) dodecanol is approximately twice the rate observed for the ethoxylated 4-position isomer, and nearly ten times the rate for the ethoxylated 6-position isomer . This structure–biodegradability relationship demonstrates that 4-dodecanol occupies an intermediate biodegradation profile: faster than the centrally substituted 6-isomer but slower than the terminally substituted 1-isomer.

Biodegradation Alcohol ethoxylates Environmental fate

Derivatization Pathway and Oxidation Product Profile: Secondary vs. Primary Alcohol Chemistry

As a secondary alcohol, 4-dodecanol undergoes oxidation to yield 4-dodecanone—a ketone that cannot be further oxidized under mild conditions—whereas 1-dodecanol (a primary alcohol) oxidizes sequentially to dodecanal (aldehyde) and then to dodecanoic acid (carboxylic acid) . This fundamental difference in oxidation cascade means that 4-dodecanol offers a single, stable oxidation product (4-dodecanone) , simplifying downstream purification and reducing the risk of over-oxidation byproducts that can complicate primary alcohol processing. Additionally, secondary alcohols are inherently more resistant to autoxidation than primary alcohols due to the absence of an α-hydrogen on the carbonyl carbon of the corresponding oxidation product.

Oxidation stability Ketone synthesis Derivative chemistry

Critical Micelle Concentration of Ethoxylated Derivatives: Secondary vs. Primary Alcohol Ethoxylates

Ethoxylated derivatives of secondary dodecanol isomers exhibit critical micelle concentrations (CMC) that are 3–5 times higher than those of ethoxylated 1-dodecanol with equivalent ethylene oxide (EO) chain length, yet achieve lower surface tensions above the CMC . While this data was generated on 6-dodecanol ethoxylates, the effect is attributable to the mid-chain head group position and is expected to apply with reduced magnitude to 4-dodecanol ethoxylates, which retain a longer linear alkyl segment than the 6-isomer. For instance, the optimal EO number for detergency shifts from m ≈ 5 (primary) to m ≈ 7 (secondary) , indicating that 4-dodecanol-derived surfactants can be fine-tuned through ethoxylation to optimize cost-performance.

Surfactant design CMC Micellization

Evidence-Based Application Scenarios for 4-Dodecanol Procurement


Cold-Climate and Ambient-Temperature Surfactant Formulation

The 11–12 °C melting point of 4-dodecanol makes it a preferred alcohol feedstock for surfactant ethoxylation or sulfation in manufacturing facilities that operate at ambient temperatures (15–25 °C). Unlike 1-dodecanol (mp 24 °C), which requires heated handling infrastructure during cooler months, 4-dodecanol remains pumpable without energy-intensive heated storage or solvent-assisted transfer. This directly reduces capital expenditure and operational energy costs in surfactant production plants located in temperate or cold regions.

Reduced Aquatic Toxicity Screening Libraries and Eco-Profile Optimization

With a Tetrahymena pyriformis pIGC50 of 1.65—corresponding to ~3.2× lower acute toxicity than 1-dodecanol (pIGC50 2.1612) —4-dodecanol is a rational choice for research programs developing reduced-toxicity surfactant libraries. It is particularly relevant for down-the-drain consumer product formulations (e.g., laundry detergents, hard surface cleaners) where aquatic toxicity is a gatekeeping criterion under regulations such as the EU Detergent Regulation (EC 648/2004) or the U.S. EPA Safer Choice program.

Selective Ketone Intermediate Synthesis (4-Dodecanone Production)

The secondary alcohol structure of 4-dodecanol enables clean, single-step oxidation to 4-dodecanone —a ketone that resists further oxidation and serves as a building block for fragrance compounds, pharmaceutical intermediates, and specialty solvents. This contrasts with 1-dodecanol, whose oxidation produces a cascade of aldehyde and carboxylic acid products that demand rigorous separation. Researchers and fine-chemical manufacturers seeking high-purity 4-dodecanone benefit from 4-dodecanol's controlled oxidation stoichiometry.

Balanced Biodegradation Surfactant Design

For industrial detergent formulators navigating the trade-off between cleaning performance and environmental persistence, ethoxylated 4-dodecanol offers an intermediate biodegradation rate—approximately half that of primary alcohol ethoxylates but roughly five times faster than the centrally substituted 6-dodecanol ethoxylate . This intermediate profile may satisfy ready-biodegradability screening criteria while retaining the lower post-CMC surface tension and altered phase behavior characteristic of secondary alcohol ethoxylates.

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